molecular formula C15H16O2 B11882315 2-Methyl-4-(naphthalen-1-yl)butanoic acid CAS No. 7498-80-8

2-Methyl-4-(naphthalen-1-yl)butanoic acid

Cat. No.: B11882315
CAS No.: 7498-80-8
M. Wt: 228.29 g/mol
InChI Key: OREYBNSOYMNZSG-UHFFFAOYSA-N
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Description

2-Methyl-4-(naphthalen-1-yl)butanoic acid is an organic compound with the molecular formula C15H16O2 It is a derivative of butanoic acid, featuring a naphthalene ring substituted at the 1-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(naphthalen-1-yl)butanoic acid typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with 2-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(naphthalen-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl ketones, while reduction can produce naphthalen-1-yl alcohols.

Scientific Research Applications

2-Methyl-4-(naphthalen-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(naphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(naphthalen-2-yl)butanoic acid
  • 4-(2-Naphthyl)butanoic acid
  • 2-Ethyl-2-(naphthalen-1-yl)butanoic acid

Uniqueness

2-Methyl-4-(naphthalen-1-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the methyl group and the naphthalene ring influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

7498-80-8

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

2-methyl-4-naphthalen-1-ylbutanoic acid

InChI

InChI=1S/C15H16O2/c1-11(15(16)17)9-10-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11H,9-10H2,1H3,(H,16,17)

InChI Key

OREYBNSOYMNZSG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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